![molecular formula C6H5ClOS B1275801 Benzenesulfinyl chloride CAS No. 4972-29-6](/img/structure/B1275801.png)
Benzenesulfinyl chloride
Overview
Description
Benzenesulfinyl chloride is a chemical compound with the molecular formula C6H5ClOS . It is also known by other names such as benzenesulfinic chloride, benzenesulphinyl chloride, and PhSOCl .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride, a closely related compound, is typically achieved by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfonic acid . These methods may provide insight into the synthesis of benzenesulfinyl chloride.Molecular Structure Analysis
The molecular structure of benzenesulfinyl chloride consists of a benzene ring attached to a sulfinyl chloride group . The InChI representation of the molecule isInChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H
. Chemical Reactions Analysis
Benzenesulfonyl chloride, a compound similar to benzenesulfinyl chloride, is known to react with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . This suggests that benzenesulfinyl chloride might exhibit similar reactivity.Physical And Chemical Properties Analysis
Benzenesulfinyl chloride has a molecular weight of 160.62 g/mol . It has a computed XLogP3 value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 36.3 Ų .Scientific Research Applications
Palladium-Catalysed Direct Arylations of Thiophenes
Benzenesulfonyl chloride is used as a reagent in the palladium-catalysed coupling with thiophene derivatives. This allows regioselective access to β-arylated thiophenes . The reaction proceeds with easily accessible catalyst, base and substrates, without oxidant or ligand and tolerates a variety of substituents on both the benzene and thiophene moieties .
Organic Synthesis
Benzenesulfonyl chloride is used in organic synthesis . It is particularly useful in the synthesis of various organic compounds due to its reactivity.
Derivatization Reagent for Amines
Benzenesulfonyl chloride is used as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .
Thiamine Assay in Food Products
Benzenesulfonyl chloride may be used to develop a fast, accurate, and reproducible method for thiamine assay in different food products .
Synthesis of Dialkyl 1-Arylsulfonyl-1,2-Dihydroquinoline-2,3-Dicarboxylates
Benzenesulfonyl chloride was used in one-pot synthesis of dialkyl 1-arylsulfonyl-1,2-dihydroquinoline-2,3-dicarboxylates .
Electroplating
Benzenesulfonyl chloride is used in the electroplating process . It is used as a process chemical in the electroplating industry.
Safety and Hazards
Mechanism of Action
Target of Action
Benzenesulfinyl chloride, also known as Benzenesulfonyl chloride, primarily targets compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
Mode of Action
The mode of action of Benzenesulfinyl chloride involves its reaction with benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .
Biochemical Pathways
The biochemical pathways affected by Benzenesulfinyl chloride are those involving the formation of sulfonamides and sulfonate esters. These compounds are formed through its reactions with amines and alcohols . The exact downstream effects of these pathways can vary depending on the specific amines and alcohols involved in the reaction.
Pharmacokinetics
It is known that the compound is a colourless viscous oil that dissolves in organic solvents This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The primary result of the action of Benzenesulfinyl chloride is the formation of sulfonamides and sulfonate esters . These compounds have a wide range of uses in organic chemistry, including as intermediates in the synthesis of various other compounds.
Action Environment
The action of Benzenesulfinyl chloride can be influenced by environmental factors such as temperature and the presence of water. It is known to react with water , and its reactions with other compounds can also be temperature-dependent . Therefore, the action, efficacy, and stability of Benzenesulfinyl chloride can be significantly affected by its environment.
properties
IUPAC Name |
benzenesulfinyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKENIBCTMGZSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400564 | |
Record name | benzenesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfinyl chloride | |
CAS RN |
4972-29-6 | |
Record name | benzenesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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